TP0427736 hydrochloride

Beschreibung

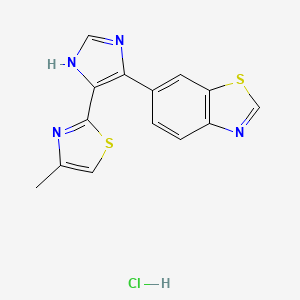

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S2.ClH/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10;/h2-7H,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKPLYNIVZJPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TP0427736 Hydrochloride: A Deep Dive into its Mechanism of Action as a Novel ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By targeting ALK5, this compound effectively modulates the TGF-β/Smad signaling pathway, which is implicated in a variety of cellular processes, including growth, differentiation, and fibrosis. Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of androgenic alopecia, by mitigating the inhibitory effects of TGF-β on hair follicle cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in numerous physiological and pathological processes. Dysregulation of this pathway is a hallmark of various diseases, including cancer and fibrotic disorders. A key mediator of TGF-β signaling is the Activin receptor-like kinase 5 (ALK5), also known as the TGF-β type I receptor (TβRI). Upon binding of TGF-β to its type II receptor, ALK5 is recruited and phosphorylated, leading to the activation of downstream signaling cascades, primarily through the phosphorylation of Smad2 and Smad3 proteins.

This compound has emerged as a highly potent and selective inhibitor of ALK5 kinase activity. Its ability to specifically block this initial step in the TGF-β signaling cascade makes it a valuable tool for researchers studying this pathway and a promising candidate for therapeutic development. This document will explore the core mechanism of action of this compound, present the quantitative data supporting its activity, and provide detailed insights into the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of the TGF-β/ALK5/Smad Pathway

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of ALK5. By binding to the ATP-binding site of the ALK5 kinase domain, this compound prevents the phosphorylation of its downstream targets, Smad2 and Smad3. This disruption of the canonical TGF-β/Smad signaling pathway has been demonstrated in various preclinical models.

The sequence of events is as follows:

-

TGF-β Ligand Binding: Under normal physiological conditions, TGF-β binds to the TGF-β type II receptor (TβRII).

-

Receptor Complex Formation: The ligand-bound TβRII recruits and forms a heterodimeric complex with ALK5 (TβRI).

-

ALK5 Phosphorylation and Activation: TβRII, a constitutively active kinase, phosphorylates ALK5 in its glycine-serine-rich (GS) domain, leading to the activation of the ALK5 kinase.

-

Smad2/3 Phosphorylation: Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.

-

Smad Complex Formation and Nuclear Translocation: Phosphorylated Smad2/3 forms a complex with the common-mediator Smad (co-Smad), Smad4. This complex then translocates into the nucleus.

-

Gene Transcription Regulation: In the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences (Smad-binding elements) in the promoter regions of target genes, thereby regulating their expression.

This compound intervenes at step 4 by inhibiting the kinase activity of ALK5, thus preventing the phosphorylation of Smad2 and Smad3 and halting the downstream signaling cascade.

Figure 1: Signaling pathway of this compound's inhibitory action on the TGF-β/ALK5/Smad cascade.

Quantitative Data and In Vitro/In Vivo Efficacy

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | IC50 Value | Reference |

| ALK5 Kinase Activity | Kinase Inhibition Assay | - | 2.72 nM | [1][2][3] |

| ALK3 Kinase Activity | Kinase Inhibition Assay | - | 836 nM | [1][2][3] |

| TGF-β1-induced Smad2/3 Phosphorylation | ELISA | A549 cells | 8.68 nM | [1][2][3] |

IC50: Half maximal inhibitory concentration.

The data clearly indicates that this compound is a highly potent inhibitor of ALK5, with an IC50 in the low nanomolar range.[1][2][3] Furthermore, it exhibits significant selectivity for ALK5 over ALK3, another member of the TGF-β type I receptor family, with a selectivity ratio of over 300-fold.[1][2] This selectivity is crucial for minimizing off-target effects. The inhibitory effect on the downstream signaling is confirmed by the potent inhibition of TGF-β1-induced Smad2/3 phosphorylation in A549 human lung carcinoma cells.[1][2][3]

Table 2: Cellular and In Vivo Effects of TP0427736

| Effect | Model System | Outcome | Reference |

| Growth Inhibition Rescue | Human Outer Root Sheath Cells | Rescued TGF-β1 and TGF-β2 induced growth inhibition | [4] |

| Smad2 Phosphorylation | Mouse Skin (Topical Application) | Significantly decreased Smad2 phosphorylation | [4] |

| Hair Follicle Cycle | Mouse Model | Elongated the anagen (growth) phase of hair follicles | [4] |

In cell-based assays, TP0427736 rescued the growth inhibition of human outer root sheath cells caused by TGF-β1 and TGF-β2, demonstrating its potential to counteract the negative effects of TGF-β on hair follicle proliferation.[4] In vivo studies using a mouse model with synchronized hair depilation showed that topical application of TP0427736 significantly reduced Smad2 phosphorylation in the skin and led to an elongation of the anagen phase of the hair cycle.[4] These findings provide a strong rationale for its investigation as a treatment for androgenic alopecia.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

ALK5 Kinase Inhibition Assay (ELISA-based)

This assay is designed to measure the direct inhibitory effect of TP0427736 on the kinase activity of ALK5.

-

Principle: A recombinant ALK5 enzyme is incubated with a specific substrate (e.g., a peptide containing the Smad2 phosphorylation site) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified using an antibody specific for the phosphorylated substrate in an ELISA format.

-

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase assay buffer

-

ATP

-

Biotinylated substrate peptide

-

This compound

-

Streptavidin-coated microplate

-

Phospho-specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Plate reader

-

-

Procedure:

-

Add kinase assay buffer, substrate, and ATP to the wells of a microplate.

-

Add serial dilutions of this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding the recombinant ALK5 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.

-

Incubate and wash the plate.

-

Add an HRP-conjugated secondary antibody.

-

Incubate and wash the plate.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at 450 nm.

-

The IC50 value is calculated from the dose-response curve.

-

Figure 2: Workflow for the ALK5 Kinase Inhibition Assay (ELISA-based).

Smad2/3 Phosphorylation Assay in A549 Cells (Western Blot)

This cell-based assay determines the ability of TP0427736 to inhibit the TGF-β1-induced phosphorylation of Smad2/3 in a cellular context.

-

Principle: A549 cells are pre-treated with TP0427736 and then stimulated with TGF-β1 to induce Smad2/3 phosphorylation. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated Smad2/3 and total Smad2/3.

-

Materials:

-

A549 cells

-

Cell culture medium and supplements

-

This compound

-

Recombinant human TGF-β1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-Smad2/3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Seed A549 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., β-actin) to normalize the data.

-

References

TP0427736 Hydrochloride: A Selective ALK5 Inhibitor for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI).[1][2][3] ALK5 is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway, a critical regulator of numerous cellular processes including growth, differentiation, apoptosis, and immune response.[4] Dysregulation of the TGF-β/ALK5 signaling cascade has been implicated in a variety of pathological conditions, most notably in fibrosis and cancer progression.[4][5] this compound has emerged as a valuable research tool for investigating the therapeutic potential of ALK5 inhibition in various disease models. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathway context for this compound.

Data Presentation: Inhibitory Activity and Selectivity

The selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This compound demonstrates high potency and selectivity for ALK5.

| Target | IC50 (nM) | Kinase Family | Comments |

| ALK5 (TGF-βRI) | 2.72 | Serine/Threonine Kinase | Primary Target.[1][2][3][6] |

| ALK3 (BMPR1A) | 836 | Serine/Threonine Kinase | Over 300-fold selectivity for ALK5 over ALK3.[1][2][3][6] |

| TGF-β1-induced Smad2/3 Phosphorylation (in A549 cells) | 8.68 | Cellular Activity | Demonstrates potent inhibition of the downstream signaling cascade in a cellular context.[1][2][3] |

ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[4] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes.[4] this compound exerts its effect by directly inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.[3][4]

Caption: The ALK5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the summarized protocols for key experiments involving this compound, based on available information.

In Vitro Kinase Inhibitory Activity Assay (ELISA-based)

This assay quantifies the direct inhibitory effect of this compound on ALK5 kinase activity.

Objective: To determine the concentration of this compound required to inhibit 50% of ALK5 kinase activity (IC50).

Methodology:

-

Immobilization: Recombinant ALK5 protein is coated onto the wells of a microplate.

-

Inhibitor Incubation: Serial dilutions of this compound are added to the wells and incubated with the immobilized ALK5.

-

Kinase Reaction: A reaction mixture containing a specific substrate for ALK5 and ATP is added to initiate the phosphorylation reaction.

-

Detection: The level of substrate phosphorylation is detected using a specific antibody that recognizes the phosphorylated form of the substrate. This is often a primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

-

Data Analysis: The signal intensity is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Caption: Workflow for the in vitro kinase inhibitory activity assay.

Cellular Inhibition of Smad2/3 Phosphorylation Assay

This cell-based assay assesses the ability of this compound to inhibit the TGF-β1-induced phosphorylation of Smad2/3 in a relevant cell line, such as A549 human lung carcinoma cells.[3]

Objective: To determine the concentration of this compound required to inhibit 50% of TGF-β1-induced Smad2/3 phosphorylation in cells (IC50).

Methodology:

-

Cell Culture: A549 cells are cultured in appropriate media and seeded in microplates.[3]

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours).[3]

-

Stimulation: TGF-β1 is added to the cell culture to induce the phosphorylation of Smad2/3.[3]

-

Cell Lysis: After a defined incubation time, the cells are lysed to release the intracellular proteins.[3]

-

Detection (ELISA or Western Blot): The levels of phosphorylated Smad2/3 are quantified. For a high-throughput ELISA-based method, cell lysates are transferred to an antibody-coated plate to capture total Smad2/3, and a labeled antibody specific for phosphorylated Smad2/3 is used for detection.[3]

-

Data Analysis: The IC50 value is determined from the concentration-response curve.[3]

Caption: Workflow for the cellular Smad2/3 phosphorylation assay.

In Vivo Studies

TP0427736 has been investigated in in vivo models, particularly in the context of hair growth. In a mouse model of androgenic alopecia, topical application of TP0427736 was shown to elongate the anagen (growth) phase of hair follicles.[6][7] These studies involved the depilation of dorsal hair in mice to synchronize the hair cycle, followed by topical application of a TP0427736 lotion.[6][8] The primary endpoint was the histological analysis of the anagen to catagen (transition) phase ratio.[8] Results indicated that TP0427736 significantly increased the anagen hair region ratios and inhibited the testosterone-induced transition to the catagen phase.[8]

Conclusion

This compound is a highly potent and selective inhibitor of ALK5 kinase activity. Its ability to effectively block the TGF-β signaling pathway in both biochemical and cellular assays makes it an invaluable tool for researchers investigating the roles of this pathway in health and disease. The demonstrated in vivo activity in preclinical models further highlights its potential for therapeutic development in areas such as fibrosis and androgenic alopecia.[2][6][8] This technical guide provides a foundational understanding of this compound for scientific professionals engaged in drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pieronline.jp [pieronline.jp]

A Technical Guide to TP0427736 Hydrochloride in TGF-β Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of TP0427736 hydrochloride, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows.

Introduction to TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, most notably in fibrosis and cancer, where it can paradoxically switch from a tumor suppressor to a promoter of metastasis.[1]

The canonical TGF-β pathway is initiated when a TGF-β ligand binds to a type II receptor (TβRII), a serine/threonine kinase.[2] This binding recruits and phosphorylates a type I receptor (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4] The activated ALK5 kinase then phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[3][5] These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[2][6]

This compound: A Selective ALK5 Inhibitor

This compound is a small molecule inhibitor that specifically targets the kinase activity of ALK5 (TβRI).[7][8] By inhibiting ALK5, it effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade initiated by TGF-β.[9][10] This targeted inhibition makes TP0427736 a valuable tool for researching the roles of TGF-β signaling and a potential therapeutic candidate for diseases driven by its overactivation.[7]

Mechanism of Action

TP0427736 acts as an ATP-competitive inhibitor of the ALK5 kinase.[11] It binds to the ATP-binding site of the ALK5 cytoplasmic domain, preventing the phosphorylation of SMAD2 and SMAD3 and subsequent gene transcription.

Quantitative Data

This compound has demonstrated high potency and selectivity in both biochemical and cell-based assays. Its inhibitory activity is summarized below.

| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

| Biochemical Kinase Assay | ALK5 (TβRI) | IC50 | 2.72 nM | [7][8][9][11] |

| Biochemical Kinase Assay | ALK3 (BMPR1A) | IC50 | 836 nM | [7][8][9][11] |

| Cell-Based Assay | A549 cells (Human Lung Carcinoma) | IC50 (pSMAD2/3) | 8.68 nM | [7][8][9] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a target by 50%.

-

The data indicates that TP0427736 is over 300-fold more selective for ALK5 than for ALK3, a related receptor in the TGF-β superfamily.[7][9][11]

Experimental Protocols

To assess the activity of ALK5 inhibitors like TP0427736, standardized biochemical and cell-based assays are crucial. Below are representative protocols.

Biochemical ALK5 Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant ALK5.[4]

Objective: To determine the IC50 value of this compound against ALK5 kinase.

Materials:

-

Recombinant active ALK5 kinase[4]

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]

-

ATP (radiolabeled [γ-³³P]ATP or for use with ADP-Glo™)[4][13]

-

Kinase substrate (e.g., Casein or a specific peptide)[14]

-

This compound serial dilutions

-

96-well or 384-well assay plates[4]

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[13]

-

Plate reader (Luminometer)[4]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of TP0427736 in DMSO and further dilute in kinase reaction buffer. Prepare solutions of ALK5 enzyme, substrate, and ATP at desired concentrations in reaction buffer.[4]

-

Compound Addition: Add the diluted TP0427736 solutions to the wells of the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Enzyme Addition: Add the ALK5 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.[4]

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.[4]

-

Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.[13]

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[13]

-

Data Acquisition: Measure the luminescent signal using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Cell-Based TGF-β Reporter Assay

This assay measures the inhibition of TGF-β-induced gene expression in a cellular context.[15][16]

Objective: To determine the IC50 of TP0427736 in blocking TGF-β-induced SMAD-dependent transcription.

Materials:

-

HEK293 or A549 cells stably or transiently transfected with a SMAD-responsive reporter vector (e.g., SBE-luciferase).[17][18]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

This compound serial dilutions.

-

Recombinant human TGF-β1.[9]

-

96-well cell culture plates.

-

Dual-luciferase reporter assay system.[4]

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.[9]

-

Compound Pre-treatment: Replace the medium with low-serum medium containing the serial dilutions of TP0427736. Incubate for 2 hours.[9]

-

Stimulation: Add TGF-β1 to all wells (except for the unstimulated control) to a final concentration known to induce a robust response (e.g., 1 ng/mL).[9]

-

Incubation: Incubate the plate for 16-24 hours to allow for reporter gene expression.[4]

-

Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.[9]

-

Reporter Assay: Measure the firefly luciferase activity (from the SBE reporter) and Renilla luciferase activity (from a co-transfected control vector for normalization) using a luminometer.[4]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition of the TGF-β-induced signal for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

The Canonical TGF-β Signaling Pathway

The diagram below illustrates the key steps in the canonical TGF-β/SMAD signaling pathway and highlights the point of inhibition by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. tools.thermofisher.cn [tools.thermofisher.cn]

- 13. promega.com [promega.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 17. invivogen.com [invivogen.com]

- 18. bpsbioscience.com [bpsbioscience.com]

Investigating TP0427736 Hydrochloride for Androgenic Alopecia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androgenic alopecia (AGA) is a prevalent form of hair loss characterized by the miniaturization of hair follicles, driven by androgen-dependent mechanisms. A key signaling pathway implicated in the pathogenesis of AGA is the Transforming Growth Factor-beta (TGF-β) pathway, which promotes the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase. TP0427736 hydrochloride has emerged as a promising therapeutic candidate for AGA. This potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), the type I receptor for TGF-β, has been shown to counteract the inhibitory effects of TGF-β on hair follicle cells. This technical guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the core signaling pathways involved.

Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting ALK5, a serine/threonine kinase receptor.[1][2][3][4][5][6] In androgenic alopecia, androgens upregulate the production of TGF-β in dermal papilla cells.[3][7] TGF-β then binds to its type II receptor (TβRII), which in turn recruits and phosphorylates ALK5. This activation of ALK5 initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD proteins, Smad2 and Smad3.[1][3][5] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes that lead to growth inhibition of hair follicle cells and the premature termination of the anagen phase.[3]

This compound competitively binds to the ATP-binding site of ALK5, preventing its autophosphorylation and subsequent activation.[4][5] By inhibiting ALK5, this compound effectively blocks the TGF-β-induced phosphorylation of Smad2/3, thereby mitigating the downstream effects of TGF-β signaling.[1][3][5] This leads to a reduction in the growth inhibition of human outer root sheath cells and an elongation of the anagen phase in hair follicles.[2][3]

Below is a diagram illustrating the TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| ALK5 Kinase Activity | ELISA | 2.72 | [1][3][4][5] |

| ALK3 Kinase Activity | ELISA | 836 | [1][4][5] |

| TGF-β1-induced Smad2/3 Phosphorylation (A549 cells) | ELISA | 8.68 | [1][4][5] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Androgenic Alopecia

| Treatment Group | Parameter | Result | Reference |

| TP0427736 (topical application) | Smad2 phosphorylation in mouse skin | Significantly decreased | [3] |

| TP0427736 (repeated topical application) | Hair follicle length during late anagen to catagen transition | Shortening suppressed | [3] |

| TP0427736 | Anagen hair region ratio after depilation (normal mice) | Significantly increased | [8] |

| TP0427736 + Testosterone (B1683101) | Testosterone-induced transition from anagen to catagen | Inhibited | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to evaluate the efficacy of this compound.

ALK5 Kinase Inhibitory Activity Assay (ELISA)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of ALK5.

-

Principle: A sandwich ELISA format is used to measure the phosphorylation of a substrate by ALK5.

-

Protocol Outline:

-

Coating: A 96-well microplate is coated with a substrate for ALK5.

-

Kinase Reaction: Recombinant ALK5 enzyme is incubated with ATP and varying concentrations of this compound in the coated wells.

-

Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is measured spectrophotometrically.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of this compound concentration versus the percentage of ALK5 activity inhibition.

-

TGF-β-induced Smad2/3 Phosphorylation Assay (Cell-Based ELISA)

This assay determines the inhibitory effect of this compound on the TGF-β signaling pathway in a cellular context.

-

Cell Line: A549 human lung carcinoma cells are commonly used as they exhibit a robust TGF-β signaling response.

-

Protocol Outline:

-

Cell Culture: A549 cells are seeded in 96-well plates and cultured to a confluent monolayer.

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: TGF-β1 is added to the wells to induce Smad2/3 phosphorylation.

-

Lysis and Detection: Cells are lysed, and the levels of phosphorylated Smad2/3 and total Smad2/3 are quantified using a sandwich ELISA kit.

-

Data Analysis: The ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated, and the IC50 value for the inhibition of phosphorylation is determined.

-

Human Outer Root Sheath (ORS) Cell Growth Inhibition Assay

This assay assesses the ability of this compound to rescue hair follicle cells from TGF-β-induced growth inhibition.

-

Cell Source: Primary human outer root sheath cells are isolated from hair follicles.

-

Protocol Outline:

-

Cell Culture: ORS cells are seeded in multi-well plates.

-

Treatment: Cells are treated with TGF-β1 in the presence or absence of varying concentrations of this compound.

-

Proliferation Measurement: Cell proliferation is assessed after a defined incubation period using methods such as the MTT assay or by counting cell numbers.

-

Data Analysis: The extent to which this compound reverses the growth-inhibitory effect of TGF-β1 is quantified.

-

In Vivo Mouse Model of Androgenic Alopecia

This model evaluates the in vivo efficacy of topically applied this compound on the hair growth cycle.

-

Animal Model: C57BL/6 mice are commonly used, as their hair follicles can be synchronized to the anagen phase by depilation.

-

Protocol Outline:

-

Synchronization of Hair Cycle: The dorsal hair of the mice is removed by waxing to induce a synchronized anagen phase.

-

Treatment: A solution or lotion containing this compound or a vehicle control is topically applied to the depilated area daily. In some studies, testosterone is co-administered to mimic AGA pathology.

-

Evaluation of Hair Growth: Hair regrowth is monitored and can be quantified by visual scoring, measuring the length of hair follicles from skin biopsies, and histological analysis of the anagen to catagen transition.

-

Pharmacodynamic Assessment: Skin biopsies can be collected to measure the levels of phosphorylated Smad2 to confirm target engagement in vivo.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the overall experimental workflow for investigating this compound and the logical relationships within the core signaling pathway.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for androgenic alopecia. Its potent and selective inhibition of ALK5 directly targets a key pathological mechanism in AGA, the TGF-β-mediated suppression of hair follicle growth. Preclinical studies have demonstrated its ability to block the downstream signaling cascade, protect hair follicle cells from growth inhibition, and promote the anagen phase of the hair cycle in vivo. The quantitative data and experimental findings summarized in this guide provide a strong rationale for the continued investigation and clinical development of this compound as a novel treatment for androgenic alopecia. Further research, including clinical trials in human subjects, is warranted to establish its safety and efficacy in this indication.

References

- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pieronline.jp [pieronline.jp]

TP0427736 Hydrochloride: A Novel ALK5 Inhibitor for Prolonging the Anagen Phase of Hair Follicles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Androgenic alopecia (AGA) is a prevalent form of hair loss characterized by a progressive shortening of the anagen (growth) phase of the hair follicle cycle.[1][2] A key signaling pathway implicated in this process is the transforming growth factor-beta (TGF-β) pathway. TGF-β, often upregulated by androgens in the dermal papillae of AGA-affected follicles, promotes the transition from the anagen to the catagen (regression) phase, thereby inhibiting hair growth.[1][2] TP0427736 hydrochloride is a novel and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5), that has shown promise in counteracting this effect and prolonging the anagen phase.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and experimental protocols related to the effects of this compound on hair follicles.

Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

This compound exerts its effect by potently and selectively inhibiting ALK5 kinase activity.[1][5][6] This inhibition disrupts the downstream signaling cascade initiated by TGF-β. In the canonical TGF-β pathway, the binding of TGF-β to its type II receptor leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes that promote the catagen phase. By inhibiting ALK5, this compound effectively blocks the phosphorylation of SMAD2/3, thereby preventing the nuclear translocation of the SMAD complex and the subsequent gene transcription that leads to hair growth inhibition.[1][2]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Cell Line | Reference |

| ALK5 Kinase | IC50 | 2.72 nM | - | [1][5] |

| ALK3 Kinase | IC50 | 836 nM | - | [5] |

| TGF-β1-induced Smad2/3 Phosphorylation | IC50 | 8.68 nM | A549 cells | [5][7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of Topical this compound in a Mouse Model

| Animal Model | Treatment | Outcome | Reference |

| C57BL/6 Mice (Normal) | Topical TP0427736 lotion | Significantly increased anagen hair region ratios after depilation. | [4] |

| C57BL/6 Mice (Testosterone-treated AGA model) | Topical TP0427736 lotion | Inhibited the testosterone-induced transition from anagen to catagen. | [4] |

| C57BL/6 Mice | Repeated topical application of TP0427736 | Suppressed the shortening of average hair follicle length during the late anagen to catagen transition. | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

In Vitro Kinase Inhibitory Assay (ELISA-based)

This assay determines the concentration of this compound required to inhibit the activity of ALK5 kinase by 50% (IC50).

In Vivo Mouse Model for Hair Growth Assessment

This protocol is designed to evaluate the in vivo efficacy of topically applied this compound on hair follicle cycling in mice.

-

Animal Model: C57BL/6 mice are typically used as their hair follicles have a synchronized growth cycle.[4]

-

Hair Cycle Synchronization: The dorsal hair of the mice is depilated with wax to synchronize the hair follicles in the anagen phase.[4]

-

Treatment: Starting from day 10 after depilation, a lotion containing this compound or a vehicle control is applied topically to the depilated dorsal area.[4] For an AGA model, a testosterone (B1683101) solution can be co-administered.[4]

-

Histological Analysis: After a specified number of days of treatment, skin biopsies are collected from the treated area. These biopsies are then fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histological examination.

-

Data Analysis: The ratio of hair follicles in the anagen phase versus the catagen/telogen phases is determined by microscopic analysis of the stained skin sections. The average length of hair follicles can also be measured.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for hair loss, particularly androgenetic alopecia, by targeting a key molecular pathway involved in the hair follicle cycle. Its high potency and selectivity for ALK5 make it a promising candidate for further development. The in vitro and in vivo data presented here provide a strong rationale for its mechanism of action and its efficacy in prolonging the anagen phase.

Future research should focus on clinical trials in human subjects to establish the safety and efficacy of topical this compound for the treatment of AGA. Dose-ranging studies will be necessary to determine the optimal concentration for therapeutic benefit while minimizing potential side effects. Furthermore, long-term studies are needed to assess the durability of the treatment effect and to monitor for any unforeseen adverse events. The development of a stable and cosmetically acceptable topical formulation will also be critical for patient compliance and commercial success.

References

- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | ALK5 inhibitor | TargetMol [targetmol.com]

- 4. pieronline.jp [pieronline.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

In Vitro Profile of TP0427736 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is implicated in a variety of cellular processes, including growth, differentiation, and apoptosis.[3] Aberrant signaling has been linked to conditions such as fibrosis and androgenic alopecia (AGA).[1][3] In AGA, androgens are known to increase TGF-β production, which in turn inhibits the growth of hair follicle cells and shortens the anagen (growth) phase of the hair cycle.[1][4] By targeting ALK5, this compound effectively blocks the downstream signaling cascade, making it a promising therapeutic candidate for conditions driven by excessive TGF-β activity, particularly AGA.[1][4]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of ALK5.[1] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the TGF-β type II receptor induces the recruitment and phosphorylation of the ALK5 receptor. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes responsible for inhibiting cell proliferation. This compound acts as an ATP-competitive inhibitor of ALK5, preventing the phosphorylation of Smad2/3 and thereby blocking the entire downstream signaling cascade.[1][3][5]

Data Presentation: In Vitro Inhibitory Activity

The potency and selectivity of this compound have been quantified in multiple in vitro assays. The data demonstrates high affinity for its primary target, ALK5, and significantly lower activity against related kinases, highlighting its selectivity.

| Assay Type | Target | Cell Line | Metric | Value | Citations |

| Cell-Free Kinase Assay | ALK5 (TGF-β RI) | N/A | IC50 | 2.72 nM | [1][2][5][6] |

| Cell-Free Kinase Assay | ALK3 (BMPR1A) | N/A | IC50 | 836 nM | [2][5] |

| Cell-Based Phosphorylation Assay | Smad2/3 | A549 | IC50 | 8.68 nM | [2][5] |

Table 1: Summary of quantitative in vitro data for this compound.

Note: The inhibitory effect on ALK5 is approximately 300-fold higher than the effect on ALK3, indicating significant selectivity.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols used to characterize this compound.

ALK5 Kinase Inhibitory Activity Assay

This assay quantifies the direct inhibitory effect of TP0427736 on ALK5 kinase activity in a cell-free system.

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the phosphorylation of a substrate by the ALK5 enzyme. The reduction in phosphorylation in the presence of the inhibitor is quantified.[1]

-

Methodology:

-

Recombinant ALK5 enzyme is incubated in a microplate well with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable kinase buffer.

-

Serial dilutions of this compound (or a vehicle control, e.g., DMSO) are added to the wells.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).

-

The reaction is stopped, and the wells are washed to remove non-bound reagents.

-

A phosphorylation-specific antibody conjugated to a detection enzyme (e.g., Horseradish Peroxidase - HRP) is added.

-

After incubation and washing, a chromogenic substrate for the detection enzyme is added.

-

The resulting colorimetric signal, which is proportional to the level of substrate phosphorylation, is measured using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Inhibition of TGF-β-induced Smad2/3 Phosphorylation in A549 Cells

This cell-based assay confirms the mechanism of action of TP0427736 in a cellular context by measuring its ability to block the phosphorylation of Smad2/3, the direct downstream targets of ALK5.

-

Principle: A cell-based ELISA is employed to detect the levels of phosphorylated Smad2/3 within cells following stimulation with TGF-β1.

-

Methodology:

-

Cell Culture: A549 cells are seeded in 96-well plates and cultured overnight at 37°C in a 5% CO2 atmosphere.[5]

-

Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound or a DMSO vehicle control for 2 hours.[5]

-

Stimulation: TGF-β1 (e.g., 1 ng/mL) is added to the wells to induce Smad2/3 phosphorylation.[5]

-

Incubation: The plate is incubated for 1 hour.[5]

-

Lysis and Capture: Cells are washed with PBS and lysed. The lysate, containing total Smad2/3, is transferred to a streptavidin-coated plate and incubated for 2 hours with a biotinylated anti-Smad2/3 antibody to capture the protein.[5]

-

Detection: The captured protein is then treated sequentially with a rabbit anti-phosphoserine antibody, a Europium (Eu)-labeled anti-rabbit IgG antibody, and a fluorescence enhancement solution.[5]

-

Measurement: Time-resolved fluorescence is measured using a suitable multi-label counter.[5]

-

Analysis: The IC50 value is determined by analyzing the concentration-response curve.[5]

-

TGF-β-induced Growth Inhibition Assay in Human Outer Root Sheath Cells (hORSCs)

This assay assesses the functional consequence of ALK5 inhibition by measuring the ability of TP0427736 to rescue cells from the growth-inhibitory effects of TGF-β.[1]

-

Principle: The proliferation of hORSCs, which is normally inhibited by TGF-β, is measured in the presence of the growth factor and varying concentrations of the inhibitor. A rescue of proliferation indicates successful blockade of the TGF-β pathway.

-

Methodology (General Protocol):

-

Cell Culture: Human outer root sheath cells are seeded in multi-well plates and cultured under appropriate conditions.

-

Treatment: Cells are treated with a combination of a growth-inhibitory concentration of TGF-β1 or TGF-β2 and serial dilutions of this compound (or vehicle control).[5]

-

Incubation: The cells are incubated for a period sufficient to observe changes in proliferation (e.g., 48-72 hours).

-

Viability/Proliferation Measurement: Cell proliferation is quantified using a standard method, such as:

-

MTS/XTT Assay: Addition of a tetrazolium salt that is converted by metabolically active cells into a colored formazan (B1609692) product, measured by absorbance.

-

BrdU Incorporation Assay: Measurement of the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells via an ELISA-based method.

-

-

Analysis: The concentration-dependent rescue of cell proliferation is plotted to determine the efficacy of the compound.

-

Conclusion

The in vitro data for this compound strongly support its profile as a potent and selective inhibitor of ALK5. Cell-free assays demonstrate direct, high-affinity binding to the target kinase, while cell-based assays confirm its ability to block the intracellular TGF-β/Smad signaling pathway at low nanomolar concentrations.[2][5] Furthermore, functional assays show that this mechanistic inhibition translates into a rescue of cells from TGF-β-induced growth arrest.[1] These findings provide a robust preclinical rationale for the investigation of TP0427736 as a potential therapy for androgenic alopecia and other disorders characterized by excessive ALK5 signaling.[1][3]

References

- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pieronline.jp [pieronline.jp]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: Early In Vivo Evaluation of TP0427736 Hydrochloride for Androgenic Alopecia

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5).[1] In the context of androgenic alopecia (AGA), androgens are known to increase the production of TGF-β in dermal papilla cells. This elevation in TGF-β signaling induces an inhibitory effect on the proliferation of hair follicle cells, such as those in the outer root sheath, and accelerates the transition of the hair cycle from the growth phase (anagen) to the regression phase (catagen).[2]

By selectively inhibiting ALK5, TP0427736 blocks the downstream phosphorylation of Smad2 and Smad3, key mediators of the TGF-β signaling cascade.[1] This interruption is hypothesized to counteract the androgen-induced growth inhibition of hair follicle cells, thereby prolonging the anagen phase and delaying the onset of catagen, which may offer a therapeutic benefit for AGA.[2]

In Vitro Potency and Selectivity

Prior to in vivo evaluation, the potency and selectivity of TP0427736 were established through a series of in vitro assays. The compound demonstrated high potency against its primary target and key downstream signaling events.

| Assay Type | Target/Cell Line | Endpoint Measured | Result (IC50) | Selectivity Note |

| Kinase Inhibition Assay | ALK5 Kinase | Kinase Activity | 2.72 nM | >300-fold more selective for ALK5 over ALK3 (836 nM) |

| Cell-Based Assay | A549 Cells | TGF-β1-induced Smad2/3 Phosphorylation | 8.68 nM | Demonstrates potent target engagement in a cellular context |

Data sourced from MedchemExpress product information, citing Naruse T, et al.[1][3]

Preclinical In Vivo Efficacy Studies

Early in vivo research focused on establishing the pharmacological effect of topically applied TP0427736 in a mouse model of synchronized hair growth, which serves as a proxy for studying the transition from the anagen to catagen phase.

Experimental Protocol: Mouse Hair Cycle Model

The primary in vivo model utilized was a hair cycle synchronization model in C57BL/6 mice. This standard model allows for the controlled observation of hair follicle transition phases.

| Parameter | Description |

| Animal Model | C57BL/6 mice. This strain is commonly used for hair research due to its pigmented hair and well-characterized hair cycle stages. |

| Synchronization | Dorsal hair was depilated using wax. This procedure induces a synchronized entry of hair follicles into the anagen (growth) phase. |

| Test Article | This compound formulated as a topical lotion. |

| Administration | The lotion was applied topically to the depilated dorsal area of the mice. Application began on day 10 post-depilation. |

| Key Endpoints | 1. Pharmacodynamic Marker: Smad2 phosphorylation levels in mouse skin tissue samples.[2]2. Efficacy Marker: Average hair follicle length during the anagen-to-catagen transition.[2] |

| Pathological Model | To simulate AGA pathology, a subset of mice were additionally treated with testosterone (B1683101) to accelerate the transition to the catagen phase.[2] |

In Vivo Pharmacodynamic and Efficacy Results

Topical application of TP0427736 resulted in significant target engagement and a measurable effect on the hair growth cycle in mice.

| Study Endpoint | Observation | Conclusion |

| Smad2 Phosphorylation in Mouse Skin | A significant decrease in the level of phosphorylated Smad2 was observed in the skin of mice treated with TP0427736.[2] | Confirms target engagement and downstream pathway inhibition in the target tissue following topical application. |

| Hair Follicle Length (Anagen-Catagen Transition) | Repeated application of TP0427736 suppressed the shortening of the average hair follicle length.[2] | Suggests that the compound successfully elongates the anagen phase, delaying the onset of catagen. |

| Efficacy in Testosterone-Treated AGA Model | TP0427736 inhibited the testosterone-induced acceleration of the anagen-to-catagen hair cycle transition.[2] | Provides evidence that the mechanism of action is relevant in a model mimicking key aspects of AGA pathology. |

Visualizations: Pathways and Workflows

Signaling Pathway of TP0427736 Action

The following diagram illustrates the TGF-β signaling pathway in hair follicle cells and the inhibitory mechanism of TP0427736.

References

The Discovery and Synthesis of TP0427736 Hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for transforming growth factor-β (TGF-β). By targeting the TGF-β/ALK5 signaling pathway, TP0427736 has demonstrated significant potential in regulating cellular processes such as growth, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of the relevant signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Introduction

The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in a multitude of physiological and pathological processes. Dysregulation of this pathway is implicated in various diseases, including fibrosis, cancer, and autoimmune disorders. A key mediator in this pathway is the Activin-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβR1). Upon binding of TGF-β, ALK5 phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, leading to the regulation of target gene expression.

TP0427736 has emerged as a novel and highly selective inhibitor of ALK5.[1] Its ability to modulate the TGF-β pathway has made it a significant tool for studying the roles of this pathway and a potential therapeutic agent for conditions such as androgenic alopecia (AGA).[1] This guide details the scientific journey of TP0427736, from its synthesis to its biological characterization.

Discovery and Mechanism of Action

TP0427736 was identified as a potent inhibitor of ALK5 kinase activity.[2] Its mechanism of action involves the competitive inhibition of ATP binding to the ALK5 kinase domain, thereby preventing the phosphorylation of its downstream targets, Smad2 and Smad3.

Signaling Pathway

The canonical TGF-β signaling pathway, and the point of inhibition by TP0427736, is illustrated in the diagram below.

Quantitative Inhibitory Activity

The inhibitory potency of TP0427736 against ALK5 and its selectivity over other kinases have been quantified through various in vitro assays.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| ALK5 | Kinase Inhibitory Activity | 2.72 | [2] |

| ALK3 | Kinase Inhibitory Activity | 836 | [3] |

| TGF-β1-induced Smad2/3 Phosphorylation (A549 cells) | Cell-based ELISA | 8.68 | [3] |

Table 1: In vitro inhibitory activity of TP0427736.

Synthesis of this compound

The chemical name of TP0427736 is 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole.[2] The synthesis likely involves a Suzuki coupling reaction between a brominated benzothiazole (B30560) derivative and a boronic acid or ester derivative of the thiazolyl-imidazole moiety, followed by conversion to the hydrochloride salt. A plausible synthetic route is outlined below.

Proposed Synthetic Scheme

Detailed Synthetic Protocol (Hypothetical)

Step 1: Synthesis of 6-Bromobenzothiazole

A mixture of 4-bromoaniline and potassium thiocyanate is dissolved in a suitable solvent such as glacial acetic acid.[4] To this solution, a solution of bromine in acetic acid is added dropwise at a controlled temperature. The reaction mixture is then heated under reflux. After completion, the mixture is cooled, and the product, 6-bromobenzothiazole, is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 2-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde boronic ester

The synthesis of the thiazolyl-imidazole moiety can be achieved through a multi-step process. A plausible route involves the Hantzsch thiazole (B1198619) synthesis from a thioamide and an α-haloketone to form the 2-substituted-4-methylthiazole. This can then be further elaborated to the imidazole (B134444) ring and subsequently converted to a boronic ester for the Suzuki coupling.

Step 3: Suzuki Coupling to form TP0427736 (Free Base)

6-Bromobenzothiazole and the thiazolyl-imidazole boronic ester are dissolved in a suitable solvent system, such as a mixture of dioxane and water.[5] A palladium catalyst, for example, Pd(PPh3)4 or Pd2(dba)3, and a base, such as sodium carbonate or potassium carbonate, are added to the mixture.[5][6] The reaction is heated under an inert atmosphere until completion. The crude product is then extracted and purified by column chromatography to yield TP0427736 free base.

Step 4: Formation of this compound

The purified TP0427736 free base is dissolved in a suitable organic solvent, such as ethanol (B145695) or isopropanol. A solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of TP0427736.

ALK5 Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of TP0427736 to inhibit the kinase activity of purified ALK5 enzyme.

Materials:

-

Recombinant active ALK5 kinase

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Smad2/3-derived peptide)

-

This compound (test compound) dissolved in DMSO

-

Microplate (e.g., 96-well or 384-well)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³³P]ATP)

-

Plate reader capable of detecting luminescence, fluorescence, or radioactivity

Procedure:

-

Prepare Reagents: Dilute the ALK5 enzyme, substrate, and ATP to their final desired concentrations in the kinase reaction buffer. Prepare serial dilutions of TP0427736 in DMSO, and then further dilute in the reaction buffer.

-

Compound Addition: Add the diluted TP0427736 solutions to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Enzyme Addition: Add the ALK5 enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. US7344736B2 - Extraction of pharmaceutically active components from plant materials - Google Patents [patents.google.com]

- 2. molnova.com [molnova.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Impact of TP0427736 Hydrochloride on Human Outer Root Sheath Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgenic alopecia (AGA) is a prevalent form of hair loss characterized by the miniaturization of hair follicles, a process significantly influenced by androgens. A key mechanism in AGA involves the upregulation of Transforming Growth Factor-beta (TGF-β) in the dermal papilla, which subsequently inhibits the proliferation of hair follicle cells, including the human outer root sheath (hORS) cells, and accelerates the transition from the anagen (growth) to the catagen (regression) phase of the hair cycle.[1] TP0427736 hydrochloride is a novel small molecule inhibitor that has shown potential as a therapeutic agent for AGA by targeting this pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative impact on hORS cells, and detailed experimental protocols relevant to its study.

Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

This compound functions as a potent and selective inhibitor of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[2][3] The binding of TGF-β to its receptor complex initiates a signaling cascade that is central to the inhibition of hair follicle cell growth.

The established signaling pathway is as follows:

-

TGF-β Ligand Binding: TGF-β, production of which is enhanced by androgens in the dermal papilla, binds to the TGF-β type II receptor (TGFβRII).

-

Receptor Complex Formation and ALK5 Activation: This binding recruits and phosphorylates the TGF-β type I receptor, ALK5, thereby activating its kinase function.

-

Smad Phosphorylation: Activated ALK5 then phosphorylates the downstream signaling proteins, Smad2 and Smad3 (Smad2/3).

-

Nuclear Translocation and Gene Transcription: Phosphorylated Smad2/3 forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, regulating the expression of genes that lead to cell growth inhibition and the promotion of the catagen phase.

This compound selectively inhibits the kinase activity of ALK5, thereby blocking the phosphorylation of Smad2/3 and interrupting this signaling cascade. This action effectively reduces the TGF-β-induced growth inhibition of human outer root sheath cells.[1][4]

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity |

| ALK5 | 2.72 | >300-fold vs. ALK3 |

| ALK3 | 836 | - |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the kinase activity.[3]

Table 2: Inhibition of TGF-β1-Induced Smad2/3 Phosphorylation

| Cell Line | Assay | IC50 (nM) |

| A549 (Human Lung Carcinoma) | ELISA | 8.68 |

This assay demonstrates the compound's ability to inhibit the downstream signaling of the TGF-β pathway in a cellular context.[3]

Table 3: Representative Data on the Reversal of TGF-β-Induced Growth Inhibition in hORS Cells

| Treatment | TP0427736 HCl (nM) | hORS Cell Growth (% of Control) |

| Control (Vehicle) | 0 | 100% |

| TGF-β (1 ng/mL) | 0 | 50% |

| TGF-β (1 ng/mL) | 1 | 65% |

| TGF-β (1 ng/mL) | 10 | 85% |

| TGF-β (1 ng/mL) | 100 | 95% |

Note: This table presents illustrative data based on the reported findings that this compound decreases the growth inhibition of human outer root sheath cells in a concentration-dependent manner.[1][4] The exact values are representative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments.

Protocol 1: ALK5 Kinase Inhibition Assay (ELISA-based)

-

Coating: Coat a 96-well plate with a substrate peptide for ALK5.

-

Kinase Reaction: Add recombinant human ALK5 enzyme, ATP, and varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Add a phospho-specific antibody conjugated to an enzyme (e.g., HRP) that recognizes the phosphorylated substrate.

-

Substrate Addition: Add a chromogenic substrate for the detection enzyme.

-

Measurement: Measure the absorbance using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of TP0427736.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: TGF-β-Induced Growth Inhibition Assay in hORS Cells

-

Cell Culture: Culture primary human outer root sheath cells in a suitable medium (e.g., modified MCDB 153 medium supplemented with bovine pituitary gland extract) in 96-well plates until they reach a desired confluency.[1]

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

Induction of Growth Inhibition: Add a pre-determined concentration of TGF-β (e.g., 1 ng/mL) to the wells, excluding the negative control wells.

-

Incubation: Incubate the cells for a period sufficient to observe growth inhibition (e.g., 48-72 hours).

-

Assessment of Cell Viability/Proliferation: Quantify cell viability using a standard method such as an MTS or XTT assay. This involves adding the reagent to the wells, incubating, and then measuring the absorbance, which correlates with the number of viable cells.

-

Data Analysis: Normalize the results to the control group (no TGF-β, no inhibitor) and calculate the percentage of growth inhibition reversal for each concentration of TP0427736.

References

Methodological & Application

Application Notes and Protocols for TP0427736 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0427736 hydrochloride is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5).[1] By inhibiting ALK5, this compound blocks the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.[1][2] This inhibition of the TGF-β/Smad pathway makes this compound a valuable tool for investigating the roles of TGF-β in various cellular processes, including cell proliferation, differentiation, and apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on A549 human lung carcinoma cells and human outer root sheath cells (HORSCS), two cell lines in which its activity has been characterized.[2]

Mechanism of Action

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. This compound acts as a competitive inhibitor of the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking downstream signaling.

Signaling Pathway Diagram

Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide templates for presenting experimental results.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | IC50 | Reference |

| ALK5 Kinase | Kinase Assay | N/A | 2.72 nM | [1] |

| Smad2/3 Phosphorylation | ELISA | A549 | 8.68 nM | [1] |

Table 2: Effect of this compound on Cell Viability (Illustrative Data)

| Concentration (nM) | A549 % Viability (Mean ± SD) | HORSCS % Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |

| 1 | 98 ± 4.5 | 99 ± 5.1 |

| 10 | 95 ± 3.9 | 97 ± 4.2 |

| 100 | 85 ± 6.1 | 90 ± 5.5 |

| 1000 | 60 ± 7.3 | 75 ± 6.8 |

Note: The data in Table 2 is for illustrative purposes to demonstrate data presentation and does not represent actual experimental results.

Table 3: Effect of this compound on Apoptosis (Illustrative Data)

| Concentration (nM) | % Apoptotic A549 Cells (Mean ± SD) |

| 0 (Vehicle) | 5.2 ± 1.1 |

| 10 | 8.7 ± 1.5 |

| 100 | 15.4 ± 2.3 |

| 1000 | 25.1 ± 3.8 |

Note: The data in Table 3 is for illustrative purposes and does not represent actual experimental results.

Experimental Protocols

Experimental Workflow Diagram

Caption: General experimental workflow for studying the effects of this compound.

Protocol 1: A549 Cell Culture

Materials:

-

A549 cells (ATCC® CCL-185™)

-

F-12K Medium (ATCC® 30-2004™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

Procedure:

-

Culture Maintenance: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer with PBS.

-

Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for experiments.

Protocol 2: Human Outer Root Sheath Cell (HORSCS) Culture

Materials:

-

Human Outer Root Sheath Cells

-

Mesenchymal Stem Cell Growth Medium

-

Trypsin/EDTA solution

-

Trypsin Neutralization Solution

-

DPBS (Ca++- and Mg++-free)

Procedure:

-

Culture Maintenance: Culture HORSCS in Mesenchymal Stem Cell Growth Medium in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 90-95% confluency, rinse the cells with DPBS.

-

Add Trypsin/EDTA solution and incubate until cells detach.

-

Neutralize the trypsin with Trypsin Neutralization Solution.

-

Collect the cells and centrifuge at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and plate for subsequent experiments.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) and incubate for the desired time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cells cultured in a 6-well plate

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Staining: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Protocol 5: Western Blot for Phospho-Smad2/3

Materials:

-

Treated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-